molecular formula C80H154N3O20P B12095863 Monophosphoryl 3-deacyl lipid A ammonium salt

Monophosphoryl 3-deacyl lipid A ammonium salt

Cat. No.: B12095863
M. Wt: 1509.1 g/mol
InChI Key: MZYLRXJKMATDKF-UHFFFAOYSA-N
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Description

Monophosphoryl 3-deacyl lipid A ammonium salt is a synthetic analog of lipid A, a component of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. This compound is known for its immunostimulatory properties and is widely used as an adjuvant in vaccine formulations. It is designed to enhance the body’s immune response to vaccine antigens, making it a crucial component in the development of effective vaccines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monophosphoryl 3-deacyl lipid A ammonium salt involves the deacylation of lipid A, followed by phosphorylation. The process typically starts with the extraction of lipid A from bacterial sources, which is then chemically modified to remove specific acyl chains and introduce a phosphate group. The final product is purified and converted to its ammonium salt form for stability and solubility .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered Escherichia coli strains. These strains are designed to overproduce lipid A, which is then harvested and chemically modified to produce this compound. The process includes several purification steps to ensure the final product is of high purity and suitable for use in vaccines .

Chemical Reactions Analysis

Types of Reactions: Monophosphoryl 3-deacyl lipid A ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of monophosphoryl 3-deacyl lipid A, each with distinct immunostimulatory properties. These derivatives are studied for their potential use in different vaccine formulations .

Scientific Research Applications

Monophosphoryl 3-deacyl lipid A ammonium salt has a wide range of scientific research applications:

Mechanism of Action

Monophosphoryl 3-deacyl lipid A ammonium salt exerts its effects by interacting with Toll-like receptor 4 (TLR4) on immune cells. This interaction triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines. These cytokines enhance the immune response to the vaccine antigen, leading to improved immunogenicity and protection against infections .

Comparison with Similar Compounds

Uniqueness: Monophosphoryl 3-deacyl lipid A ammonium salt is unique due to its specific deacylation and phosphorylation pattern, which results in a compound with reduced toxicity and enhanced immunostimulatory properties compared to other lipid A analogs. This makes it particularly suitable for use in human vaccines, where safety and efficacy are paramount .

Properties

IUPAC Name

azanium;[5-(3-dodecanoyloxytetradecanoylamino)-2-(hydroxymethyl)-4-(3-tetradecanoyloxytetradecanoyloxy)-6-[[3,4,6-trihydroxy-5-(3-hydroxytetradecanoylamino)oxan-2-yl]methoxy]oxan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H151N2O20P.H3N/c1-6-11-16-21-26-31-32-37-42-47-52-57-71(88)98-65(55-50-45-40-35-29-24-19-14-9-4)60-72(89)101-78-74(82-69(86)59-64(54-49-44-39-34-28-23-18-13-8-3)97-70(87)56-51-46-41-36-30-25-20-15-10-5)80(100-66(61-83)77(78)102-103(93,94)95)96-62-67-75(90)76(91)73(79(92)99-67)81-68(85)58-63(84)53-48-43-38-33-27-22-17-12-7-2;/h63-67,73-80,83-84,90-92H,6-62H2,1-5H3,(H,81,85)(H,82,86)(H2,93,94,95);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYLRXJKMATDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)[O-])CO)OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC.[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H154N3O20P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1509.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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